Adrogolide Hydrochloride

Description

Properties

CAS No. |

166591-11-3 |

|---|---|

Molecular Formula |

C22H26ClNO4S |

Molecular Weight |

436.0 g/mol |

IUPAC Name |

[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride |

InChI |

InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1 |

InChI Key |

NPEZSCRKHFTLPE-MYXGOWFTSA-N |

Isomeric SMILES |

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |

Canonical SMILES |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |

Appearance |

Solid Powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

A-86929; 9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline |

Origin of Product |

United States |

Foundational & Exploratory

The Prodrug Adrogolide Hydrochloride: A Technical Guide to its Conversion to the Potent Dopamine D1 Agonist A-86929

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride (ABT-431) is a diacetyl ester prodrug of A-86929, a potent and selective dopamine (B1211576) D1 receptor full agonist. Developed to enhance chemical stability and improve bioavailability, Adrogolide undergoes rapid biotransformation in plasma to its active metabolite, A-86929. This technical guide provides an in-depth overview of this conversion, detailing the pharmacological profiles of both the prodrug and its active form, summarizing key quantitative data, and outlining the experimental methodologies used in their characterization. The guide also visualizes the relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field of neuroscience and drug development.

Introduction

A-86929 is a potent and selective agonist for the dopamine D1 receptor, a key target in the treatment of neurological and psychiatric disorders, most notably Parkinson's disease.[1] However, the catechol moiety in A-86929's structure presents challenges in terms of chemical stability and oral bioavailability. To overcome these limitations, the diacetyl prodrug, this compound (ABT-431), was developed.[1] This strategy involves masking the reactive hydroxyl groups of the catechol with acetyl groups, rendering the molecule more stable for administration. Following administration, Adrogolide is designed to be rapidly hydrolyzed by plasma esterases, releasing the active A-86929 in systemic circulation.[1] This guide will explore the critical aspects of this prodrug-to-drug conversion.

Chemical Structures

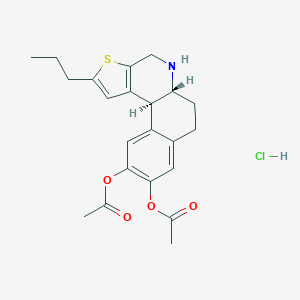

The chemical structures of this compound and its active metabolite A-86929 are presented below.

This compound (ABT-431)

-

Chemical Formula: C₂₂H₂₆ClNO₄S[2]

-

Molecular Weight: 435.96 g/mol [2]

-

IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol diacetate hydrochloride[2]

A-86929

-

Chemical Formula: C₁₈H₂₁NO₂S[3]

-

Molecular Weight: 315.43 g/mol [3]

-

IUPAC Name: (5aR,11bS)-2-propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diol[3]

Biotransformation of Adrogolide to A-86929

The conversion of the prodrug Adrogolide to its active form, A-86929, is a rapid and efficient process that occurs primarily in the plasma. This biotransformation is a critical step in the drug's mechanism of action.

Mechanism of Conversion

The conversion is a hydrolysis reaction catalyzed by esterase enzymes present in the blood plasma. The two acetyl ester groups on the catechol ring of Adrogolide are cleaved, yielding the free catechol structure of A-86929 and two molecules of acetic acid.

In Vitro Plasma Stability and Conversion Rate

Studies have demonstrated that Adrogolide is rapidly converted to A-86929 in plasma, with a reported half-life of less than one minute.[1] This rapid conversion ensures that the active drug is quickly made available to target receptors.

Table 1: In Vitro Conversion of Adrogolide to A-86929

| Parameter | Value | Species | Reference |

| Conversion Half-life | < 1 min | Human Plasma (in vitro) | [1] |

Pharmacological Profile of A-86929

A-86929 is a potent and selective full agonist at the dopamine D1 receptor. Its pharmacological activity is central to the therapeutic potential of Adrogolide.

Dopamine D1 Receptor Selectivity

In vitro studies have established the high selectivity of A-86929 for the dopamine D1 receptor over the D2 receptor.

Table 2: In Vitro Receptor Binding and Functional Selectivity of A-86929

| Assay Type | D1 Receptor | D2 Receptor | Selectivity (D1 vs. D2) | Reference |

| Binding Affinity (Ki) | ~20-fold higher affinity for D1 | Lower affinity | ~20-fold | [1] |

| Functional Potency (in vitro assays) | High Potency | Low Potency | >400-fold | [1] |

Dopamine D1 Receptor Signaling Pathway

Upon binding to the D1 receptor, A-86929 initiates a cascade of intracellular signaling events. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf stimulatory G-protein.

References

Adrogolide Hydrochloride: A Technical Guide to its Dopamine D1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (formerly ABT-431 or DAS-431) is a prodrug that undergoes rapid conversion in plasma (less than one minute) to its active metabolite, A-86929.[1][2][3] This active compound is a potent, full agonist of the dopamine (B1211576) D1 receptor.[1][2][3] Its high selectivity for the D1 receptor over the D2 receptor subtype has made it a significant tool in neuroscience research and a candidate for therapeutic development in conditions such as Parkinson's disease and cocaine addiction.[1][2][4] This technical guide provides an in-depth analysis of the dopamine D1 receptor selectivity of Adrogolide's active metabolite, A-86929, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Data on Receptor Selectivity

The selectivity of A-86929 for the dopamine D1 receptor is a critical aspect of its pharmacological profile. This selectivity has been quantified through both receptor binding and functional assays, which reveal a significant distinction between its affinity for different dopamine receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity Ratio (D2/D1) |

| Dopamine D1 | ~50 nM (pKi = 7.3)[5][6] | Not explicitly stated | Binding: ~20-fold[3] |

| Dopamine D2 | Low micromolar range[1] | Not explicitly stated | Functional: >400-fold[1][2][3] |

Note: The binding affinity for the D2 receptor is described as being in the low micromolar range, indicating a significantly lower affinity compared to the D1 receptor. This difference in affinity is even more pronounced in functional assays, highlighting the compound's strong functional selectivity for the D1 receptor.

Experimental Protocols

The determination of Adrogolide's (A-86929) receptor selectivity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for D1 and D2 Receptors

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of A-86929 for the dopamine D1 and D2 receptors.

Materials:

-

Cell membranes prepared from cells expressing human dopamine D1 or D2 receptors.

-

Radioligand for D1 receptor: [³H]SCH23390.

-

Radioligand for D2 receptor: [³H]Spiperone.

-

A-86929 (unlabeled test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of A-86929.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of A-86929 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy of A-86929 at the dopamine D1 receptor.

Materials:

-

Intact cells expressing the human dopamine D1 receptor.

-

A-86929 (test agonist).

-

Assay medium (e.g., DMEM with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere.

-

Agonist Stimulation: Replace the culture medium with the assay medium containing varying concentrations of A-86929.

-

Incubation: Incubate the cells for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of A-86929 to generate a dose-response curve. Determine the EC50 value, which is the concentration of A-86929 that produces 50% of the maximal response.

Visualizing Molecular Interactions and Workflows

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like A-86929 initiates a cascade of intracellular events, primarily through the canonical Gs protein-coupled pathway.

Caption: Canonical Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow for Determining D1/D2 Selectivity

The process of determining the receptor selectivity of a compound like A-86929 involves a series of integrated experimental steps.

References

- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. innoprot.com [innoprot.com]

Adrogolide Hydrochloride: A Technical Guide for Drug Development Professionals

For Research Use Only. Not for human or veterinary use.

Introduction

Adrogolide hydrochloride, also known as ABT-431, is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929. A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development. The compound has been investigated for its therapeutic potential in conditions such as Parkinson's disease and cocaine addiction.[1][3]

Chemical Structure and Properties

This compound is the diacetate ester prodrug of A-86929. This chemical modification enhances its stability.[2]

Chemical Structure:

-

IUPAC Name: Benzo(f)thieno(2,3-c)quinoline-9,10-diol, 4,5,5a,6,7,11b-hexahydro-2-propyl-, diacetate (ester), hydrochloride, (5aR-trans)-[3]

-

CAS Number: 166591-11-3[4]

-

Molecular Formula: C22H26ClNO4S[3]

-

Molecular Weight: 435.96 g/mol [3]

Physicochemical Properties:

| Property | Value | Source |

| Appearance | White to off-white solid powder | [3][5] |

| Purity | >98% (lot-specific) | [3][5] |

| Solubility | Soluble in DMSO, not in water. | [3] |

| Optical Rotation | -218.1° (C=1.25 g/100ml , MeOH, 25°C, 589nm) | [5] |

Synthesis

A synthetic route to this compound (ABT-431) has been described. The process involves several steps, starting from 6,7-dimethoxy-1-tetralone. Key stages of the synthesis include the reduction of the tetralone, dehydration, nitration, and condensation with N-tert-butyl-5-propylthiophene-2-carboxamide. The resulting intermediate undergoes reduction and cyclization. The enantiomerically pure active compound, A-86929, is obtained through chiral chromatography. The final steps involve demethylation and subsequent acetylation to yield the diacetate ester, followed by treatment with ethereal HCl to form the hydrochloride salt.[6] A more recent enantioselective synthesis of the active metabolite A-86929 has also been reported, starting from 4-bromo-2-propylthiophene (B1609895) and involving a key condensation step with a chiral butyramide (B146194) derivative.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A validated HPLC method is crucial for the purity assessment and quantification of this compound. While a specific validated method for this compound is not publicly available in the provided search results, a general approach to developing and validating such a method would follow ICH guidelines. Key parameters to consider include:

-

Column: A reverse-phase column, such as a C18, is typically suitable for this type of molecule.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized for separation.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8][9]

Pharmacology

This compound is a prodrug that is rapidly hydrolyzed in plasma (half-life < 1 minute) to its active form, A-86929.[2] A-86929 is a potent and highly selective full agonist for the dopamine D1 receptor. In in vitro functional assays, A-86929 has been shown to be over 400 times more selective for the D1 receptor than the D2 receptor.[1][10]

Mechanism of Action & Signaling Pathway:

Activation of the dopamine D1 receptor by A-86929 initiates a downstream signaling cascade. The D1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gαs/olf subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). A key substrate of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa). Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression.

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of A-86929 for the dopamine D1 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: e.g., [3H]-SCH23390 (a D1-selective antagonist).

-

Unlabeled ligand: A-86929.

-

Non-specific binding control: e.g., (+)Butaclamol or a high concentration of unlabeled SCH23390.

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Ice-cold binding buffer.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D1 receptor in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of the membrane preparation (typically 3-20 µg of protein).

-

50 µL of competing test compound (A-86929 at various concentrations) or buffer for total binding.

-

50 µL of a non-specific binding control for determining non-specific binding.

-

50 µL of the radioligand at a concentration near its Kd.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 value of A-86929. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12][13]

cAMP Accumulation Functional Assay

This protocol outlines a method to measure the functional activity of A-86929 at the dopamine D1 receptor by quantifying cAMP accumulation in whole cells.

Materials:

-

A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

A-86929 at various concentrations.

-

A cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based assays).

-

384-well white opaque plates.

Procedure:

-

Cell Culture and Plating: Culture the D1 receptor-expressing cells to an appropriate confluency. Harvest the cells and resuspend them in stimulation buffer at a determined concentration. Dispense the cell suspension into the wells of the 384-well plate.

-

Compound Addition: Add varying concentrations of A-86929 to the wells. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., a known D1 agonist or forskolin (B1673556) to directly stimulate adenylyl cyclase).

-

Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP production.

-

Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit to each well.

-

Signal Measurement: After an appropriate incubation period as per the kit instructions, measure the signal (e.g., fluorescence, luminescence, or time-resolved fluorescence) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log concentration of A-86929 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[14][15][16]

Preclinical and Clinical Overview

Preclinical Studies:

In rodent and primate models of Parkinson's disease, this compound (administered as its active form A-86929) has demonstrated efficacy in improving motor deficits.[1][2] For instance, in rats with unilateral 6-hydroxydopamine lesions, it induced contralateral rotations, a standard behavioral measure of dopaminergic activity.[2] In MPTP-lesioned marmosets, it improved disability scores and locomotor activity.[1]

Clinical Studies:

In clinical trials involving patients with Parkinson's disease, intravenous administration of this compound has shown antiparkinsonian efficacy comparable to that of L-DOPA.[1][10] Some studies suggested a reduced propensity to induce dyskinesia compared to L-DOPA.[10] However, the oral bioavailability of this compound is low (approximately 4%) due to extensive first-pass metabolism.[1]

Conclusion

This compound, as a prodrug for the potent and selective dopamine D1 receptor agonist A-86929, represents a significant tool for investigating the therapeutic potential of D1 receptor modulation. This guide has provided an in-depth overview of its chemical properties, synthesis, analytical methods, and pharmacological profile, including its mechanism of action and relevant experimental protocols. This information is intended to support further research and development efforts in the field of dopaminergic therapeutics.

References

- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C22H26ClNO4S | CID 6918298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. This compound, DAS-431, A-93431.1, ABT-431-药物合成数据库 [drugfuture.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. wjpmr.com [wjpmr.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Adrogolide Hydrochloride (CAS: 166591-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride, also known as ASP9521 or ABT-431, is a fascinating small molecule that has been the subject of investigation for two distinct and significant therapeutic applications. Initially explored as a potent dopamine (B1211576) D1 receptor agonist for the treatment of Parkinson's disease and cocaine addiction, it was later identified as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), also known as aldo-keto reductase 1C3 (AKR1C3), a key enzyme in androgen biosynthesis implicated in castration-resistant prostate cancer. This dual-action profile makes this compound a compound of considerable interest in both neuroscience and oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanisms of action, and the experimental methodologies used in its preclinical and clinical evaluation.

Physicochemical and Pharmacokinetic Properties

This compound is the hydrochloride salt of the diacetate ester prodrug of A-86929, the active dopamine D1 receptor agonist.[1][2] As ASP9521, it has been characterized as a potent, selective, and orally bioavailable inhibitor of AKR1C3.[3]

| Property | Value | Reference(s) |

| CAS Number | 166591-11-3 | [2] |

| Molecular Formula | C22H26ClNO4S | [2] |

| Molecular Weight | 435.96 g/mol | [2] |

| Synonyms | ASP9521, ABT-431, DAS-431 | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water and various organic solvents | [5] |

| Oral Bioavailability (as ASP9521) | Rats: 35%, Dogs: 78%, Monkeys: 58% | [6] |

| Half-life (t1/2) in Humans (as ASP9521) | 16 to 35 hours | [1] |

| Active Metabolite (as a dopamine agonist) | A-86929 | [4] |

| Conversion to Active Metabolite | Rapidly converted in plasma (<1 min) | [4] |

Synthesis

The synthesis of this compound involves the preparation of its active core, A-86929, followed by diacetylation and salt formation. The asymmetric synthesis of A-86929 has been achieved through a five-step process with an overall yield of 56% and 95% enantiomeric excess.[7][8] The key steps include a catalytic enantioselective one-pot aziridination, followed by a Friedel–Crafts cyclization and a mild Pictet–Spengler cyclization.[7][8]

Mechanism of Action and Signaling Pathways

This compound exhibits two distinct mechanisms of action depending on the therapeutic context.

Dopamine D1 Receptor Agonism

As a prodrug, this compound (ABT-431) is rapidly converted in plasma to its active metabolite, A-86929.[4] A-86929 is a potent and selective full agonist of the dopamine D1 receptor.[4] The activation of D1 receptors, which are Gs-coupled, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). This signaling cascade is crucial for motor control, motivation, and cognition.

References

- 1. Safety, tolerability and anti-tumour activity of the androgen biosynthesis inhibitor ASP9521 in patients with metastatic castration-resistant prostate cancer: multi-centre phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Facebook [cancer.gov]

- 4. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 166591-11-3: this compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic enantioselective synthesis of A-86929, a dopamine D1 agonist - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Preclinical Pharmacology of Adrogolide Hydrochloride: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (formerly known as ABT-431) is a prodrug that is rapidly converted in vivo to its active metabolite, A-86929.[1][2][3] A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1][2][4] Developed as a potential therapeutic agent for neurological and psychiatric disorders, particularly Parkinson's disease and cocaine addiction, its preclinical evaluation has provided significant insights into the role of D1 receptor agonism in these conditions.[1][5] This technical guide provides a comprehensive review of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows.

Mechanism of Action & In Vitro Pharmacology

This compound is chemically more stable than its active metabolite, A-86929.[2] In plasma, it undergoes rapid conversion to A-86929, with a half-life of less than one minute.[1][2] A-86929 exhibits high affinity and selectivity for the dopamine D1 receptor.

Receptor Binding and Functional Activity

The in vitro pharmacological profile of A-86929 has been characterized through receptor binding and functional assays.

Table 1: In Vitro Receptor Binding and Functional Activity of A-86929

| Parameter | Value | Species/System | Reference |

| Receptor Binding | |||

| D1 Receptor Affinity (pKi) | 7.3 | Rat Caudate Homogenate | [4] |

| D1 vs. D2 Receptor Selectivity (Binding) | ~20-fold | Not Specified | [2] |

| Functional Activity | |||

| D1 vs. D2 Receptor Selectivity (Functional Assay) | >400-fold | In vitro functional assays | [1][2][3] |

| D1 Receptor Agonist Activity | Full Agonist | In vitro functional assays | [1][2] |

Experimental Protocols:

-

Receptor Binding Assays: The affinity of A-86929 for the D1 receptor was determined using homogenized rat caudate tissue. The assay measured the competition of A-86929 with a radiolabeled D1-selective antagonist, [¹²⁵I]SCH23982, for binding to the receptors. The pKi value was calculated from the concentration of A-86929 required to displace 50% of the radioligand.[4]

-

Functional Assays: The functional selectivity of A-86929 was assessed in vitro. While the specific functional assay is not detailed in the provided search results, such assays typically involve measuring the downstream signaling effects of receptor activation, such as changes in cyclic AMP (cAMP) levels in cells expressing the target receptor. The greater than 400-fold selectivity for D1 over D2 receptors was determined by comparing the relative potencies of A-86929 in these functional assays.[1][2][6]

In Vivo Pharmacology & Efficacy Models

The therapeutic potential of this compound has been evaluated in several well-established animal models of neurological disorders.

Parkinson's Disease Models

-

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This model mimics the dopamine depletion seen in Parkinson's disease by inducing a unilateral lesion of the nigrostriatal pathway. A-86929 and its prodrug, this compound, have been shown to induce contralateral rotations in these animals, a behavioral response indicative of dopamine receptor stimulation in the denervated striatum.[2]

-

MPTP-Lesioned Primate Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used to create a primate model that closely recapitulates the motor symptoms of Parkinson's disease. In MPTP-lesioned marmosets, this compound improved behavioral disability and locomotor activity scores.[1][3] Notably, in preclinical studies, it was as effective as levodopa (B1675098) in alleviating motor signs but with a reduced propensity for inducing dyskinesia.[7]

Table 2: In Vivo Efficacy of this compound and A-86929 in Parkinson's Disease Models

| Model | Species | Compound | Endpoint | Result | Reference |

| 6-OHDA Lesion | Rat | A-86929 | Contralateral Rotation | ED₅₀ = 0.24 µmol/kg s.c. | [2] |

| 6-OHDA Lesion | Rat | Adrogolide HCl | Contralateral Rotation | ED₅₀ = 0.54 µmol/kg s.c. | [2] |

| MPTP Lesion | Marmoset | Adrogolide HCl | Behavioral Disability & Locomotor Activity | Dose-dependent improvement; Minimum effective dose = 0.10 µmol/kg s.c. | [2] |

Experimental Protocols:

-

6-OHDA-Lesioned Rat Model: Adult male rats receive a unilateral injection of 6-hydroxydopamine into the medial forebrain bundle or the substantia nigra to selectively destroy dopamine neurons on one side of the brain. After a recovery period, the animals are administered the test compound, and the number of full contralateral (away from the lesioned side) rotations is counted over a specified time period as a measure of dopaminergic activity.

-

MPTP-Lesioned Primate Model: Marmosets or other non-human primates are treated with MPTP, which selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of parkinsonian symptoms. Behavioral assessments, including locomotor activity and disability scores, are used to evaluate the efficacy of therapeutic interventions.

Other CNS Disorders

-

Cocaine Addiction Models: In a rodent model of cocaine craving and relapse, this compound was found to attenuate cocaine-seeking behavior without inducing this behavior on its own.[1][3]

-

Cognitive Deficit Models: this compound has been shown to reverse haloperidol-induced cognitive deficits in monkeys, suggesting a potential therapeutic role in treating cognitive dysfunction.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to the active metabolite A-86929 and its route-dependent bioavailability.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route | Value | Reference |

| Conversion to A-86929 | In vitro (plasma) | - | t½ < 1 minute | [1][2] |

| Oral Bioavailability | Human | Oral | ~4% | [1][3] |

| Cmax (Aerosol) | Dog (tracheostomized) | Tracheal | 13.3 ± 0.9 ng/mL (5 mg dose) | [8] |

| AUC₀₋₂₄ (Aerosol) | Dog (tracheostomized) | Tracheal | 33.2 ± 10.6 h·ng/mL (5 mg dose) | [8] |

| Lung Bioavailability (Aerosol) | Dog | Tracheal | 34% (compared to IV) | [8] |

| Lung Bioavailability (Solution) | Dog | Intratracheal | ~75% | [8] |

The low oral bioavailability of this compound is attributed to extensive first-pass metabolism in the liver.[1][3] To overcome this limitation, alternative delivery routes such as oral inhalation have been explored, which significantly increase its bioavailability.[1][8]

Safety Pharmacology and Toxicology

A comprehensive evaluation of the safety profile of a new chemical entity is a critical component of preclinical development. This includes safety pharmacology studies to assess effects on vital organ systems and toxicology studies to identify potential target organ toxicities.

Safety Pharmacology

The core battery of safety pharmacology studies investigates the potential adverse effects on the central nervous, cardiovascular, and respiratory systems.

-

Central Nervous System (CNS): CNS safety is typically evaluated using a Functional Observational Battery (FOB) or a modified Irwin test in rodents. These assessments monitor for changes in behavior, coordination, sensory and motor reflex responses, and body temperature.[9]

-

Cardiovascular System: Cardiovascular safety is assessed in conscious, unrestrained animals, often dogs or non-human primates, using telemetry to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure.[10] An in vitro hERG assay is also a standard component to evaluate the potential for QT interval prolongation.[10]

-

Respiratory System: Respiratory function, including respiratory rate and tidal volume, is typically evaluated in conscious rodents using whole-body plethysmography.[10][11]

Toxicology

-

Repeat-Dose Toxicity: These studies are conducted in both a rodent and a non-rodent species to identify potential target organs of toxicity following repeated administration of the drug over various durations.

-

Genotoxicity: A battery of tests is performed to assess the potential of the compound to cause genetic damage. This typically includes an Ames test for bacterial mutagenicity, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus test in rodents.

-

Reproductive Toxicology: These studies evaluate the potential effects of the drug on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development.

Visualizations

Signaling Pathway

Caption: Dopamine D1 Receptor Signaling Pathway Activated by A-86929.

Experimental Workflow

Caption: General Preclinical Pharmacology Workflow for this compound.

Conclusion

The preclinical data for this compound and its active metabolite, A-86929, demonstrate a profile of a potent and selective D1 receptor full agonist. The in vitro studies confirm its mechanism of action and high selectivity, while the in vivo efficacy studies in relevant animal models of Parkinson's disease, cocaine addiction, and cognitive impairment highlight its therapeutic potential. The pharmacokinetic profile, characterized by rapid prodrug conversion and low oral bioavailability, has necessitated the exploration of alternative delivery methods. While specific safety and toxicology data are limited in the public domain, the progression of this compound to clinical trials suggests an acceptable safety profile was established in preclinical species. This comprehensive preclinical package has been instrumental in understanding the therapeutic possibilities and challenges of targeting the dopamine D1 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of Novel Selective D1 Dopaminergic Agonists: A-68930, A-77636, A-86929, and ABT-413 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A-86929 - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. | BioWorld [bioworld.com]

- 8. Pulmonary delivery of a dopamine D-1 agonist, ABT-431, in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. attentivescience.com [attentivescience.com]

- 10. altasciences.com [altasciences.com]

- 11. Nonclinical Safety Pharmacology - ITR Laboratories Canada Inc. [itrlab.com]

A-86929: A Technical Guide to its Dopamine D1 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-86929 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[1] Developed initially as a potential therapeutic agent for Parkinson's disease, it has been extensively studied in preclinical models of neurological and substance use disorders. This technical guide provides a comprehensive overview of the pharmacological activity of A-86929, focusing on its receptor binding profile, functional efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Core Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and functional potency of A-86929.

Table 1: Receptor Binding Affinity and Selectivity Profile of A-86929

| Receptor | Kᵢ (nM) | Selectivity vs. D1 | Reference |

| Dopamine D1 | ~50 (pKi = 7.3) | - | [1] |

| Dopamine D2 | > 1000 | >20-fold (binding) | [2] |

| Dopamine D3 | Not Reported | Not Reported | |

| Dopamine D4 | Not Reported | Not Reported | |

| Dopamine D5 | Not Reported | Not Reported |

Note: The pKi of 7.3 corresponds to a Ki of approximately 50 nM. The selectivity for D1 over D2 receptors is significantly higher in functional assays.

Table 2: In Vitro Functional Efficacy of A-86929

| Assay | Cell Line | Parameter | Value | Reference |

| Adenylyl Cyclase Activation | Not Specified | EC₅₀ | Not Reported | |

| cAMP Accumulation | HEK293 | EC₅₀ | 1.2 nM | [3] |

| cAMP Accumulation | HEK293 | Eₘₐₓ (% of Dopamine) | 105% | [3] |

| β-Arrestin Recruitment | HEK293 | EC₅₀ | 190 nM | [3] |

| β-Arrestin Recruitment | HEK293 | Eₘₐₓ (% of Dopamine) | 85% | [3] |

Note: Data from a bioRxiv preprint[3]. Further validation from peer-reviewed literature is recommended.

Table 3: In Vivo Efficacy of A-86929

| Animal Model | Effect | ED₅₀ / Effective Dose | Reference |

| 6-OHDA-lesioned Rat | Contralateral Rotations | 0.05 mg/kg, s.c. | |

| MPTP-treated Marmoset | Reversal of Parkinsonian symptoms | Not Reported | [1] |

Signaling Pathways

Activation of the dopamine D1 receptor by A-86929 initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of the receptor to the Gαs/olf subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).

Recent evidence also suggests that the D1 receptor can couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway, and can also signal through G protein-independent pathways involving β-arrestin.[2][6]

Caption: Dopamine D1 Receptor Signaling Pathways Activated by A-86929.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol describes a method to determine the binding affinity (Kᵢ) of A-86929 for the dopamine D1 receptor using a competitive radioligand binding assay.

Caption: Workflow for a Dopamine D1 Receptor Radioligand Binding Assay.

Materials:

-

Tissue or cells expressing dopamine D1 receptors (e.g., rat striatum, HEK293-D1 cells)

-

Radioligand: [³H]SCH23390 (a D1-selective antagonist)

-

A-86929

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of A-86929 in assay buffer.

-

In a series of microcentrifuge tubes, add:

-

100 µL of membrane preparation

-

50 µL of [³H]SCH23390 (at a final concentration close to its K₋)

-

50 µL of A-86929 dilution or buffer (for total binding) or a saturating concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH23390) for non-specific binding.

-

-

-

Incubation:

-

Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.

-

Allow the vials to sit for at least 4 hours before counting in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of A-86929.

-

Determine the IC₅₀ value (the concentration of A-86929 that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

cAMP Accumulation Assay

This protocol outlines a method to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of A-86929 in stimulating cAMP production in cells expressing the dopamine D1 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. innoprot.com [innoprot.com]

- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

Adrogolide Hydrochloride: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrogolide Hydrochloride (formerly known as ABT-431 and DAS-431) is a prodrug of the potent and selective dopamine (B1211576) D1 receptor full agonist, A-86929. This technical guide provides an in-depth overview of this compound for researchers and drug development professionals investigating novel therapeutic strategies for Parkinson's disease. The document details the compound's mechanism of action, summarizes key preclinical and clinical findings, and presents detailed experimental methodologies for pivotal studies. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacological profile and therapeutic potential.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] While levodopa (B1675098) remains the gold standard for symptomatic treatment, long-term use is often associated with motor complications, including dyskinesia.[2] Dopamine agonists that directly stimulate dopamine receptors offer an alternative therapeutic approach.[3] Most currently approved dopamine agonists for PD primarily target the D2-like receptor family.[2] The selective activation of the D1/D5 receptor subtype presents a promising strategy that may offer robust motor benefits with a potentially different side-effect profile.[2][4]

This compound is a chemically stable prodrug that is rapidly converted in plasma to A-86929, a potent and highly selective full agonist of the dopamine D1 receptor.[5][6] This guide consolidates the available technical information on this compound to support its further investigation in the context of Parkinson's disease research.

Mechanism of Action

This compound itself is inactive but undergoes rapid conversion to its active metabolite, A-86929, in plasma with a half-life of less than one minute.[5][6] A-86929 exerts its therapeutic effects through the selective activation of dopamine D1 receptors, which are highly expressed in the striatum, a key brain region involved in motor control.[7]

Dopamine D1 Receptor Signaling

The binding of A-86929 to the D1 receptor, a Gs/olf-coupled G-protein coupled receptor (GPCR), initiates a canonical signaling cascade. This involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[7] Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to a cascade of events that ultimately modulate neuronal excitability and gene expression in the striatonigral "direct" pathway of the basal ganglia.[7] Non-canonical D1 receptor signaling pathways involving Gq/phospholipase C (PLC) and Gβγ/Src have also been described.[7]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite, A-86929.

Table 1: Receptor Binding and Functional Activity

| Compound | Receptor | Assay Type | Value | Species | Reference |

| A-86929 | Dopamine D1 | Binding Affinity (pKi) | 7.3 | Not Specified | [8] |

| A-86929 | Dopamine D1 vs D2 | Functional Selectivity | >400-fold selective for D1 | Not Specified | [5][6] |

| A-86929 | Various | Binding Affinity (Ki) | > 1 µM for other monoaminergic and peptidergic receptors | Not Specified | [5] |

Table 2: Preclinical Efficacy in Animal Models of Parkinson's Disease

| Compound | Animal Model | Endpoint | Value (ED50 or MED) | Route | Reference |

| A-86929 | 6-OHDA Lesioned Rat | Contralateral Rotations | 0.24 µmol/kg | s.c. | [5] |

| Adrogolide HCl | 6-OHDA Lesioned Rat | Contralateral Rotations | 0.54 µmol/kg | s.c. | [5] |

| A-86929 | MPTP-Lesioned Marmoset | Improved Disability & Locomotion | 0.10 µmol/kg (MED) | s.c. | [5] |

| Adrogolide HCl | MPTP-Lesioned Marmoset | Improved Disability & Locomotion | 0.10 µmol/kg (MED) | s.c. | [5] |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Parameter | Value | Route | Reference |

| Adrogolide HCl | Human | Oral Bioavailability | ~4% | Oral | [6] |

| Adrogolide HCl | Human | Plasma Half-life (conversion to A-86929) | < 1 minute | Not Specified | [5][6] |

| A-86929 | Human | Tmax (inhalation of Adrogolide) | 0.9 ± 0.6 to 11.5 ± 2.5 min | Inhalation | [9] |

Table 4: Human Clinical Trial Data (Rascol et al., 1999)

| Dose (intravenous) | Efficacy vs. Placebo (UPDRS Motor Score) | Dyskinesia |

| 5 mg | Not specified | Not specified |

| 10 mg | Significantly superior | Reduced in some patients vs. levodopa |

| 20 mg | Significantly superior | Reduced in some patients vs. levodopa |

| 30 mg | Significantly superior | Reduced in some patients vs. levodopa |

| 40 mg | Significantly superior | Reduced in some patients vs. levodopa |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound and A-86929.

In Vitro Functional Assays

Objective: To determine the functional potency and selectivity of A-86929 at dopamine D1 and D2 receptors.

General Methodology (based on common practices for these assays):

-

cAMP Accumulation Assay (for D1 Receptor - Gs coupled):

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D1 receptor.

-

Assay Principle: The GloSensor™ cAMP Assay is a common method. It utilizes a genetically engineered cyclic nucleotide-gated channel with a fused luciferase. Binding of cAMP to the channel causes a conformational change, leading to an increase in luminescence.

-

Protocol Outline:

-

Cells are plated in a multi-well plate and transfected with the GloSensor™ cAMP plasmid if not a stable cell line.

-

Cells are incubated with the GloSensor™ cAMP reagent.

-

A baseline luminescence reading is taken.

-

Cells are treated with various concentrations of A-86929 or a reference agonist (e.g., dopamine).

-

Luminescence is measured kinetically over time.

-

EC50 values are calculated from the dose-response curves.

-

-

-

β-Arrestin Recruitment Assay (for D1 and D2 Receptors):

-

Cell Line: HEK293 cells.

-

Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is a widely used technique. The receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.

-

Protocol Outline:

-

HEK293 cells are co-transfected with plasmids encoding the D1 or D2 receptor-Rluc fusion protein and the YFP-β-arrestin fusion protein.

-

Cells are plated in a multi-well plate.

-

The BRET substrate (e.g., coelenterazine (B1669285) h) is added.

-

A baseline BRET ratio is measured.

-

Cells are stimulated with various concentrations of A-86929.

-

The BRET ratio is measured again.

-

EC50 values are calculated from the dose-response curves.

-

-

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of Adrogolide and A-86929 in a rodent model of Parkinson's disease.

Methodology (based on Shiosaki et al., 1996 and general protocols):

-

Animals: Male Sprague-Dawley rats.

-

Unilateral Lesioning:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A solution of 6-OHDA is injected unilaterally into the medial forebrain bundle. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

-

To protect noradrenergic neurons, rats are pre-treated with desipramine.

-

-

Drug Administration:

-

Following a recovery period, rats receive subcutaneous (s.c.) injections of either vehicle, this compound, or A-86929.

-

-

Behavioral Assessment:

-

Drug-induced contralateral rotations (away from the lesioned side) are counted over a specified time period.

-

The number of rotations is used to determine the dose-response relationship and calculate the ED50 value.

-

MPTP-Lesioned Marmoset Model of Parkinson's Disease

Objective: To assess the anti-parkinsonian effects of Adrogolide and A-86929 in a non-human primate model of Parkinson's disease.

Methodology (based on Shiosaki et al., 1996 and general protocols):

-

Animals: Common marmosets (Callithrix jacchus).

-

MPTP Administration:

-

Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via subcutaneous or intraperitoneal injections over several days to induce a parkinsonian state. The dosing regimen is carefully titrated to achieve stable motor deficits.

-

-

Behavioral Scoring:

-

Parkinsonian disability is assessed using a standardized rating scale that may include measures of:

-

Locomotor activity: Assessed in an open field.

-

Bradykinesia: Slowness of movement.

-

Posture and balance.

-

Tremor.

-

-

A composite disability score is often used.

-

-

Drug Administration and Evaluation:

-

After establishing a stable parkinsonian phenotype, marmosets are treated with subcutaneous injections of vehicle, this compound, or A-86929.

-

Behavioral scores are recorded at multiple time points after drug administration to determine the minimum effective dose (MED) and duration of action.

-

Human Clinical Trial (Rascol et al., 1999)

Objective: To evaluate the safety and efficacy of intravenous this compound in patients with Parkinson's disease.

Study Design: A double-blind, placebo-controlled, randomized clinical trial.

Patient Population: 14 patients with levodopa-responsive Parkinson's disease.

Protocol:

-

Drug Administration:

-

Patients received five single intravenous doses of this compound (5, 10, 20, 30, and 40 mg) and one placebo infusion on separate occasions.

-

A 12-hour "levodopa holiday" was implemented before each infusion.

-

-

Efficacy Assessment:

-

Motor function was assessed using the motor subsection (Part III) of the Unified Parkinson's Disease Rating Scale (UPDRS).

-

Assessments were performed before and at regular intervals after the infusion.

-

-

Safety and Tolerability Assessment:

-

Dyskinesia was separately graded.

-

Adverse events were recorded throughout the study.

-

Summary and Future Directions

This compound, as a prodrug for the selective D1 receptor full agonist A-86929, has demonstrated significant anti-parkinsonian efficacy in preclinical models and early human trials.[5][6] Its mechanism of action, centered on the potentiation of the direct pathway of the basal ganglia, provides a strong rationale for its therapeutic potential in Parkinson's disease. The available data suggest an efficacy comparable to levodopa with a potential for a reduced propensity to induce dyskinesia.[6]

However, the development of Adrogolide was hampered by its low oral bioavailability.[6] Future research could explore alternative delivery methods, such as pulmonary inhalation, which has been shown to significantly increase its bioavailability.[9] Further studies are also warranted to fully characterize the long-term efficacy and safety profile of D1 receptor agonists in Parkinson's disease, including their impact on non-motor symptoms and the potential for inducing other adverse effects. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the continued exploration of D1 receptor agonism as a therapeutic strategy for Parkinson's disease.

References

- 1. danceforparkinsons.org [danceforparkinsons.org]

- 2. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 1 Parkinson’s Disease Studies Show the Dopamine D1/D5 Agonist PF-06649751 is Safe and Well Tolerated - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwo.ca [uwo.ca]

- 9. Dopamine D1 Receptor Gs-Mediated cAMP Accumulation Assay [bio-protocol.org]

Adrogolide Hydrochloride: A Technical Guide to the Reversal of Cognitive Deficits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Adrogolide Hydrochloride (ABT-431), a prodrug for the potent and selective dopamine (B1211576) D1 receptor agonist, A-86929. The focus of this document is on the preclinical evidence demonstrating its capacity to reverse cognitive deficits, particularly working memory impairments induced by dopamine D2 receptor antagonists. This guide details the underlying signaling pathways, experimental methodologies, and quantitative outcomes from key primate studies.

Core Mechanism of Action

This compound is a chemically stable prodrug that undergoes rapid conversion (<1 minute) in plasma to its active metabolite, A-86929.[1][2][3] A-86929 is a full agonist at the dopamine D1 receptor, exhibiting over 400 times greater selectivity for the D1 receptor compared to the D2 receptor.[1][2][3]

The therapeutic hypothesis for cognitive enhancement centers on the critical role of D1 receptor signaling in the prefrontal cortex (PFC), a brain region essential for executive functions, including working memory.[4] Chronic blockade of D2 receptors by antipsychotic drugs like haloperidol (B65202) can lead to a downregulation of D1 receptors in the PFC, resulting in severe working memory impairments.[5] Adrogolide, via its active metabolite A-86929, directly stimulates these D1 receptors, aiming to restore normal signaling and reverse the associated cognitive deficits.[5]

Signaling Pathway

Activation of the D1 receptor by A-86929 initiates a well-characterized intracellular signaling cascade. This pathway is crucial for modulating neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.

Preclinical Evidence: Reversal of Antipsychotic-Induced Deficits

The primary evidence for Adrogolide's efficacy in reversing cognitive deficits comes from a key study in a non-human primate model. This research demonstrated that short-term administration of Adrogolide could produce a profound and long-lasting restoration of working memory function that had been impaired by chronic antipsychotic treatment.[5]

Experimental Protocol: Haloperidol-Induced Working Memory Deficit

The following protocol outlines the methodology used to induce and subsequently reverse cognitive deficits in monkeys.[5]

1. Subjects:

-

Species: Rhesus monkeys (Macaca mulatta).

-

Group: Young adult female monkeys.

-

Housing: Maintained in accordance with institutional and national guidelines for animal care.

2. Cognitive Assessment:

-

Task: Delayed Response Task (DRT), a benchmark test for spatial working memory function subserved by the prefrontal cortex.

-

Apparatus: Wisconsin General Testing Apparatus (WGTA).

-

Procedure: Monkeys observed the baiting of one of two food wells. An opaque screen was then lowered for a variable delay period (5 to 30 seconds). After the delay, the screen was raised, and the monkey was required to choose the correct, baited well to receive a food reward. A session consisted of 30 trials.

3. Experimental Phases:

-

Phase I: Baseline Performance: Monkeys were trained on the DRT to a stable, high level of performance (e.g., ~90% accuracy).

-

Phase II: Induction of Cognitive Deficit:

-

Drug: Haloperidol.

-

Dosage: Administered daily. Doses were gradually increased over several months (e.g., starting at 0.07 mg/kg and increasing to 0.14 mg/kg).

-

Duration: Chronic treatment for 6 months or longer, until a stable and significant impairment in DRT performance was observed.

-

-

Phase III: Reversal of Deficit:

-

Drug: this compound (ABT-431) was co-administered with the maintenance dose of haloperidol.

-

Dosage: Intermittent, very low ("trace") doses of 0.00001 mg/kg or 0.0001 mg/kg were used.[4][6][7]

-

Administration: Administered three times per week on non-consecutive days.

-

Duration: Short-term treatment period (e.g., 6 weeks).

-

-

Phase IV: Long-Term Follow-up:

-

All drug treatments (Haloperidol and Adrogolide) were discontinued.

-

DRT performance was monitored for an extended period (over 1 year) to assess the durability of the cognitive recovery.[5]

-

Quantitative Data Presentation

The following tables summarize the quantitative outcomes of the key primate study, demonstrating the induction of a working memory deficit by haloperidol and its subsequent reversal by Adrogolide HCl.

Table 1: Working Memory Performance (Percent Correct on DRT)

| Experimental Phase | Treatment | Mean Performance (% Correct) | Change from Baseline |

| Phase I: Pre-Drug Baseline | None | ~90% | - |

| Phase II: Chronic Haloperidol | Haloperidol Daily | ~55-60% | ▼ ~30-35% |

| Phase III: Adrogolide Co-administration | Haloperidol + Adrogolide (intermittent) | ~85-90% | ▲ ~25-35% (Return to Baseline) |

| Phase IV: Post-Drug Follow-up (>1 Year) | None (Washout) | ~85-90% | Sustained Recovery |

Note: The numerical values are derived from descriptions in the source literature and represent approximate performance levels.[5]

Table 2: this compound (ABT-431) Dosing Regimen

| Parameter | Specification |

| Drug | This compound (ABT-431) |

| Dose Range | 0.00001 mg/kg - 0.0001 mg/kg |

| Route of Administration | Systemic (e.g., Intramuscular or Subcutaneous) |

| Frequency | Intermittent (3 times per week) |

| Duration of Treatment | 6 weeks |

Source: Data extrapolated from Castner et al., 2000 and related publications.[4][5][6][7]

Discussion and Implications

The preclinical data for this compound present a compelling case for the therapeutic potential of D1 receptor agonism in treating cognitive deficits, particularly those associated with dopamine dysregulation. The key findings from the primate studies are twofold:

-

Efficacy of Reversal: Extremely low, intermittent doses of Adrogolide were sufficient to completely reverse a severe, pharmacologically-induced working memory deficit, restoring performance to pre-drug baseline levels.[5]

-

Durability of Effect: The cognitive restoration was remarkably durable, persisting for over a year after the cessation of all drug treatments. This suggests that short-term D1 agonist therapy may "reset" the underlying neural circuitry, producing long-lasting functional changes rather than merely providing transient symptomatic relief.[5]

These findings indicate that pharmacological modulation of the D1 signaling pathway can produce profound and lasting changes in the functional circuits that underlie working memory. This "resetting" mechanism may provide a valuable strategy for therapeutic intervention in conditions characterized by dopamine dysfunction and cognitive impairment, such as schizophrenia and potentially other neurological and psychiatric disorders.[5] Despite these promising preclinical results, the development of Adrogolide was not pursued for cognitive indications, in part due to its low oral bioavailability (~4%) resulting from high first-pass metabolism.[1][2][3] However, the principles demonstrated in these studies continue to inform the development of new-generation D1 agonists with improved pharmacokinetic profiles for the treatment of cognitive disorders.

References

- 1. Dopamine, Cognitive Impairments and Second-Generation Antipsychotics: From Mechanistic Advances to More Personalized Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Dopamine Therapeutics for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversal of antipsychotic-induced working memory deficits by short-term dopamine D1 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Enhancement of Working Memory in Aged Monkeys by a Sensitizing Regimen of Dopamine D1 Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Adrogolide Hydrochloride and Enantioselective Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (ABT-431) is a diacetyl prodrug of A-86929, a potent and selective full agonist of the dopamine (B1211576) D1 receptor. As a chemically stable compound, this compound is rapidly converted to its active metabolite, A-86929, in plasma. A-86929 has demonstrated high selectivity for the D1 receptor over the D2 receptor. This selectivity has positioned Adrogolide as a significant investigational compound for understanding the therapeutic potential of D1 receptor agonists in conditions such as Parkinson's disease and cocaine addiction. This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on enantioselective methods for its active metabolite, A-86929.

Data Presentation

Table 1: Enantioselective Synthesis of A-86929 - Key Performance Metrics

| Parameter | Value | Reference |

| Overall Yield | 56% | [1][2][3] |

| Enantiomeric Excess (ee) | 95% | [1][2][3] |

| Number of Steps | 5 | [1][2][3] |

Experimental Protocols

The enantioselective synthesis of A-86929, the active metabolite of Adrogolide, has been achieved in five steps with a notable overall yield and high enantiomeric excess. The key steps include a Suzuki coupling, a one-pot aziridination followed by Friedel-Crafts cyclization, deprotection, a mild Pictet-Spengler cyclization, and final demethylation[1][2][3]. The synthesis of this compound is completed by the subsequent diacetylation of A-86929.

Protocol 1: Enantioselective Synthesis of A-86929

This protocol is based on the work of Hajra and Bar (2011)[1][2][3].

Step 1: Suzuki Coupling for Styrene (B11656) Derivative Synthesis

-

A mixture of 3,4-dimethoxyphenylacetylene, catecholborane, and a palladium catalyst is heated to generate the corresponding vinylborane (B8500763) in situ.

-

2-propyl-4-bromothiophene is then added to the reaction mixture.

-

The reaction is stirred at a specified temperature until completion to yield the styrene derivative.

-

The product is purified using column chromatography.

Step 2: One-Pot Catalytic Enantioselective Aziridination and Friedel-Crafts Cyclization

-

The styrene derivative from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).

-

A chiral Box ligand and a copper(I) triflate catalyst are added to the solution.

-

An iminoiodinane is added, and the reaction is stirred at room temperature.

-

This one-pot reaction proceeds via an aziridination followed by an intramolecular Friedel-Crafts cyclization to yield the trans-2-amino-1-aryltetralin intermediate with high diastereoselectivity and enantioselectivity.

-

The intermediate is purified by column chromatography.

Step 3: Deprotection of the Amino Group

-

The protecting group on the nitrogen atom of the intermediate from Step 2 is removed under acidic conditions.

-

The deprotected amine is then carefully neutralized and extracted.

Step 4: Mild Pictet-Spengler Cyclization

-

The deprotected amine from Step 3 is reacted with formaldehyde (B43269) under mild acidic conditions.

-

This reaction facilitates the Pictet-Spengler cyclization to form the hexahydro-3-thia-5-aza-cyclopenta[c]phenanthrene core structure.

-

The product is purified by column chromatography.

Step 5: Demethylation to Yield A-86929

-

The methoxy (B1213986) groups on the aromatic ring of the product from Step 4 are demethylated using a strong Lewis acid such as boron tribromide (BBr3) at low temperature.

-

The reaction is quenched, and the product, A-86929, is isolated and purified.

Protocol 2: Synthesis of this compound from A-86929

Step 1: Diacetylation of A-86929

-

A-86929 is dissolved in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.

-

An excess of acetyl chloride or acetic anhydride (B1165640) is added in the presence of a base (e.g., triethylamine (B128534) or pyridine) to catalyze the reaction.

-

The reaction mixture is stirred at room temperature until the diacetylation is complete, which can be monitored by thin-layer chromatography.

Step 2: Formation of the Hydrochloride Salt

-

The diacetylated product from Step 1 is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise to the solution of the diacetylated product with stirring.

-

This compound will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Mandatory Visualizations

Dopamine D1 Receptor Signaling Pathway

The mechanism of action of A-86929, the active metabolite of Adrogolide, involves the activation of the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by D1 receptor activation is the Gs/olf-adenylyl cyclase pathway.

Caption: Dopamine D1 Receptor Signaling Cascade.

Enantioselective Synthesis Workflow for A-86929

The following diagram illustrates the key transformations in the five-step enantioselective synthesis of A-86929.

Caption: A-86929 Enantioselective Synthesis Workflow.

References

Application Notes and Protocols: Adrogolide Hydrochloride In Vitro Functional Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrogolide Hydrochloride (also known as ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929.[1][2] A-86929 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2] This document provides detailed protocols for key in vitro functional assays to characterize the activity of this compound and its active metabolite at the dopamine D1 receptor. The provided methodologies are based on established techniques for assessing G protein-coupled receptor (GPCR) function.

A-86929 demonstrates high selectivity for the D1 receptor over the D2 receptor.[1][2] Functional in vitro assays have indicated that A-86929 is over 400 times more selective for the dopamine D1 receptor than the D2 receptor.[1][2] The primary signaling pathway for the D1 receptor involves coupling to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP). In addition to the canonical G protein-dependent pathway, signaling through β-arrestin recruitment can also be assessed.

Data Presentation

The following tables summarize the in vitro functional data for A-86929, the active metabolite of this compound.

Table 1: Receptor Binding Affinity of A-86929

| Ligand | Receptor | pKi |

| A-86929 | Dopamine D1 | 7.3 |

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency and Efficacy of A-86929 and Adrogolide (ABT-431) at the Dopamine D1 Receptor

| Compound | Assay | pEC50 | Emax (% of Dopamine) |

| (-)-A-86929 | Gαs (cAMP) | 9.0 | 100 |

| (-)-A-86929 | β-arrestin | 7.5 | 80 |

| (+)-A-86929 | Gαs (cAMP) | 7.0 | 100 |

| (+)-A-86929 | β-arrestin | < 6.0 | 50 |

| Adrogolide (ABT-431) | Gαs (cAMP) | 8.5 | 100 |

| Adrogolide (ABT-431) | β-arrestin | 6.5 | 60 |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax is the maximum response observed.

Signaling Pathway and Experimental Workflow

References

- 1. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the MP-lesioned Marmoset Model with Adrogolide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the MPTP-lesioned common marmoset (Callithrix jacchus) model to evaluate the therapeutic potential of Adrogolide Hydrochloride for Parkinson's disease.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned non-human primate model, particularly in the common marmoset, is a well-established and highly valued preclinical model that closely mimics the neuropathological and clinical features of human PD.[1]

This compound (ABT-431) is a prodrug that is rapidly converted in plasma to its active metabolite, A-86929, a potent and selective full agonist of the dopamine (B1211576) D1 receptor.[2] Studies have shown that this compound can improve behavioral disability and locomotor activity scores in the MPTP-lesioned marmoset model, suggesting its potential as a therapeutic agent for Parkinson's disease.[2] This document outlines the experimental protocols for inducing parkinsonism in marmosets using MPTP, administering this compound, and assessing its effects on motor function and neurochemical profiles.

Data Presentation

The following tables present illustrative quantitative data based on typical outcomes observed in studies with dopamine agonists in the MPTP-lesioned marmoset model. This data is intended for representational purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Locomotor Activity

| Treatment Group | N | Pre-treatment Locomotor Activity (counts/hour, Mean ± SEM) | Post-treatment Locomotor Activity (counts/hour, Mean ± SEM) | % Change from Pre-treatment |

| Vehicle Control | 8 | 150 ± 25 | 145 ± 28 | -3.3% |

| Adrogolide HCl (0.5 mg/kg) | 8 | 148 ± 30 | 350 ± 45* | +136.5% |

| Adrogolide HCl (1.0 mg/kg) | 8 | 152 ± 27 | 550 ± 55 | +261.8% |

| Adrogolide HCl (2.0 mg/kg) | 8 | 155 ± 29 | 780 ± 60 | +403.2% |

*p<0.05, **p<0.01 compared to Vehicle Control (Illustrative Data)

Table 2: Effect of this compound on Parkinsonian Disability Scores